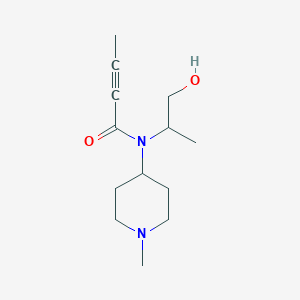

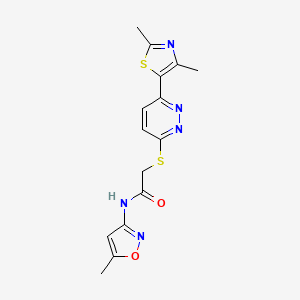

1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

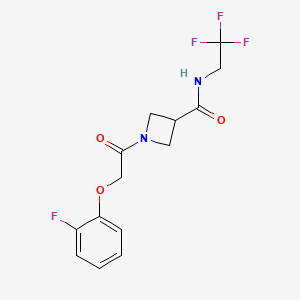

The compound "1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one" is a heterocyclic molecule that includes several functional groups and structural motifs, such as a 1,2,4-triazole ring, a thiophene ring, and a 4-chlorophenyl group. These structural elements are common in compounds with potential biological activity, and their presence suggests that this compound may have interesting chemical and physical properties, as well as possible biological applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that build complexity through the formation of rings and the introduction of various substituents. For instance, the synthesis of 1,2,3-tris(oxazolinyl)cyclopropanes described in one study involves the treatment of 2-chloromethyl-2-oxazoline with strong bases, followed by deprotonation and electrophilic addition to create more functionalized derivatives . Another study outlines the synthesis of novel heterocyclic compounds with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, starting from a prop-2-en-1-one derivative and proceeding through a series of coupling reactions and transformations . These methods highlight the complexity and precision required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR, as well as X-ray diffraction techniques. For example, the structural studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its cyclopropyl derivative have revealed the presence of strong intermolecular hydrogen bonds, which contribute to the stability and conformation of the molecules . These techniques are essential for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional arrangement.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the electronic nature of the rings. The compounds can undergo a range of chemical reactions, including cyclization, aminomethylation, and reactions with electrophiles or nucleophiles, to yield a variety of derivatives with different properties and potential applications . The ability to selectively modify these molecules is crucial for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as melting points, solubility, and stability, are determined by their molecular structure. Elemental analysis can provide information on the composition of the compounds, while spectroscopic methods can offer insights into their functional groups and bonding patterns . These properties are important for predicting the behavior of the compounds in different environments and for their application in various fields, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The synthesis and structural characterization of isostructural compounds with similar chemical frameworks have been detailed, highlighting methods to achieve high yields and crystalline forms suitable for single crystal diffraction. This research underpins the foundation for developing compounds with specific biological activities (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Antifungal Applications

- A novel potential antifungal compound within the 1,2,4-triazole class has been synthesized, offering insight into its solubility thermodynamics and partitioning processes. This study elucidates the physicochemical properties vital for developing effective antifungal therapies (T. Volkova, I. Levshin, G. Perlovich, 2020).

Anticancer Properties

- Research on the synthesis, physical, and chemical properties of novel compounds, including derivatives of 1,2,4-triazole, has focused on their potential anticancer properties. The exploration of these compounds' structures and properties provides a foundation for developing new cancer therapies (А. Rud, A. Kaplaushenko, Yu. M. Kucheryavyi, 2016).

Biological Activities

- The synthesis and biological activities of novel triazole compounds containing the thioamide group have been studied, with findings indicating antifungal and plant growth regulating activities. These compounds' structure and activity relationships contribute to understanding how they can be utilized in medical and agricultural applications (Li Fa-qian, Qin Yong-qi, Xu Liang-zhong, L. Lude, Yang Xu-jie, W. Xin, 2005).

Additional Chemical Properties

- The preparation and characterization of compounds with specific structural features have been reported, emphasizing their antibacterial activity. This research contributes to the ongoing effort to develop new antibiotics in response to resistant bacterial strains (K. Mehta, 2016).

Propiedades

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]-4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-12-5-3-11(4-6-12)14(22)10-20-17(23)21(13-7-8-13)16(19-20)15-2-1-9-24-15/h1-6,9,13H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDCJFLNVKQQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-chlorophenyl)-2-oxoethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)

![2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2552516.png)

![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)

![(E)-N,N-dimethyl-N'-(2-methyl-4-oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2552525.png)

![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)

![N-(4-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2552527.png)